molecular formula C7H15N B1456877 2,3,3-Trimethylpyrrolidine CAS No. 23461-71-4

2,3,3-Trimethylpyrrolidine

Cat. No.: B1456877
CAS No.: 23461-71-4
M. Wt: 113.2 g/mol
InChI Key: SGVPYTKLHWHYIC-UHFFFAOYSA-N
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Description

2,3,3-Trimethylpyrrolidine is a heterocyclic organic compound with the molecular formula C7H15N It is a derivative of pyrrolidine, featuring three methyl groups attached to the second and third carbon atoms of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,3-Trimethylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloropropylamine with carbonyl compounds, such as aromatic aldehydes, can yield substituted pyrrolidines . Another method involves the use of diols and primary amines catalyzed by iridium complexes, which facilitates the formation of N-heterocycles .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of 1,4-butanediol with ammonia in the presence of cobalt and nickel oxide catalysts supported on alumina. This reaction is carried out at elevated temperatures (165–200°C) and high pressures (17–21 MPa) in a continuous tube reactor .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2,3,3-Trimethylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3-Trimethylpyrrolidine involves its interaction with various molecular targets. For instance, its derivatives can act as inhibitors of specific enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

2,3,3-Trimethylpyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound, which lacks the three methyl groups.

    2,3-Dimethylpyrrolidine: A similar compound with only two methyl groups.

    3,3-Dimethylpyrrolidine: Another derivative with two methyl groups at different positions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

2,3,3-trimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-7(2,3)4-5-8-6/h6,8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVPYTKLHWHYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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